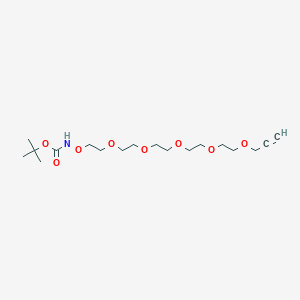![molecular formula C10H11ClN2O5S B611262 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride CAS No. 243966-09-8](/img/structure/B611262.png)
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
This compound is also known as TCS-401 or TCS401 . It belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC(=O)C(=O)NC1=C(C(O)=O)C2=C(CNCC2)S1 . The molecular weight is 306.73 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.73 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition
TCS 401 is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B) . PTP1B plays a key role in the negative regulation of the insulin signaling pathway, contributing to insulin resistance . By inhibiting PTP1B, TCS 401 can potentially be used in the treatment of conditions related to insulin resistance, such as type 2 diabetes .
Insulin Receptor Sensitizing
Inhibition of PTP1B by TCS 401 has been shown to sensitize the insulin signaling pathway . This means that it can enhance the body’s response to insulin, making it more effective at lowering blood sugar levels . This property makes TCS 401 a potential therapeutic agent for managing diabetes .
Dopamine Release Enhancement
TCS 401 has been shown to increase dopamine release in response to insulin . Dopamine is a neurotransmitter that plays a crucial role in how we feel pleasure and motivation. It’s also important for memory and focus . Therefore, TCS 401 could potentially be used in the treatment of conditions related to dopamine regulation, such as Parkinson’s disease or depression .
Promotion of Endothelial Cell Motility
TCS 401 has been shown to promote endothelial cell motility . Endothelial cells line the inside of blood vessels and play a key role in vascular health. By promoting their motility, TCS 401 could potentially contribute to the maintenance and repair of blood vessels, which could be beneficial in conditions like cardiovascular disease .
Induction of Retinal Pigment Epithelial Cell Differentiation
TCS 401 has been shown to induce differentiation of retinal pigment epithelial cells toward improved contractility and motility . This suggests that TCS 401 could potentially be used in the treatment of eye conditions related to the health and function of retinal pigment epithelial cells, such as age-related macular degeneration .
Safety And Hazards
The safety information available indicates that this compound is potentially dangerous. It has been assigned the GHS07, GHS08, and GHS09 pictograms, indicating that it may be harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCAMWQDSYOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)











